Cyclomulberrin

Vue d'ensemble

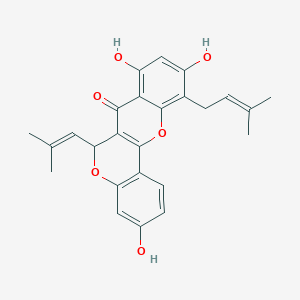

Description

Cyclomulberrin is an extended flavonoid compound characterized by its unique structure, which includes a 6H,7H-chromeno[4,3-b]chromen-7-one core substituted with various functional groups. It is naturally found in the bark of Morus species, such as Morus alba, and has been reported to possess protective properties for human neuronal cells . This compound is known for its yellow powdery appearance and has a molecular formula of C25H24O6 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclomulberrin can be synthesized through plant extraction or biosynthesis methods. In plant extraction, it is typically extracted from the leaves, roots, or other parts of the mulberry tree. The biosynthetic process involves the use of microorganisms or fermentation techniques .

Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from mulberry trees. The process involves harvesting the plant material, followed by solvent extraction and purification to isolate the compound. Advanced techniques such as column chromatography and thin-layer chromatography are often employed to achieve high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Cyclomulberrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxy groups at positions 3, 8, and 10, as well as the prenyl groups at positions 6 and 11 .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .

Applications De Recherche Scientifique

Anticancer Properties

Cyclomulberrin has been studied for its anticancer effects, particularly in the context of colorectal cancer. Research indicates that it plays a role in modulating critical signaling pathways associated with cancer progression.

Case Study: Colorectal Cancer

A study involving 265 medicinal plants identified this compound among other compounds that exhibited strong binding affinities to cancer-related targets. The molecular dynamics simulations indicated that this compound forms stable complexes with MAPK1 and MAPK8, suggesting its potential as an effective anticancer agent .

Anti-Diabetic Potential

The anti-diabetic properties of this compound are linked to its ability to inhibit key enzymes involved in glucose metabolism.

Enzyme Inhibition

- This compound has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes treatment. PTP1B negatively regulates insulin signaling, making it a crucial target for enhancing insulin sensitivity .

- The compound's effectiveness was evaluated through various assays measuring IC50 values against PTP1B and α-glucosidase, indicating its potential utility in managing diabetes .

Antioxidant Activity

This compound exhibits significant antioxidant properties, contributing to its therapeutic profile.

Mechanism

- The antioxidant capacity of this compound helps mitigate oxidative stress, which is linked to various chronic diseases, including cancer and diabetes. This property is essential for protecting cellular integrity and function .

Anti-Inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Inhibition of Nitric Oxide Production

- Studies have shown that this compound can inhibit nitric oxide production in LPS-activated macrophages, highlighting its potential as an anti-inflammatory agent .

Data Summary Table

Mécanisme D'action

Cyclomulberrin exerts its effects through various molecular targets and pathways. It has been shown to inhibit platelet aggregation induced by arachidonic acid and collagen, with an IC50 value of 128.2 μM . The compound’s protective effects on neuronal cells are attributed to its ability to mitigate nitrosative stress-mediated cell death, potentially through the modulation of reactive oxygen species and nitric oxide pathways .

Comparaison Avec Des Composés Similaires

Cyclomulberrin is often compared with other prenylated flavonoids such as morusin, cyclomorusin, and engeletin. These compounds share similar structural features but differ in their biological activities and specific functional groups . For instance:

Morusin: Known for its anti-tumor and anti-inflammatory properties.

Cyclomorusin: Exhibits similar protective effects on neuronal cells.

Engeletin: Demonstrates strong binding affinity to NF-kβ receptor, indicating potential anti-inflammatory activity.

This compound stands out due to its unique combination of hydroxy and prenyl groups, which contribute to its diverse biological activities and potential therapeutic applications.

Activité Biologique

Cyclomulberrin, a complex flavonoid compound, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes recent research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetic properties, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an extended flavonoid with the chemical formula CHO. It features a chromeno[4,3-b]chromen-7-one structure, substituted by a 2-methylprop-1-en-1-yl group at position 6. This unique structure contributes to its diverse biological activities .

Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:

- Inhibition of Cathepsin B (CTSB) : this compound has been shown to induce folding of CTSB while inhibiting its function. This mechanism is significant in cancer biology, as CTSB plays a role in tumor progression .

- Regulation of MAPK Pathways : The compound interacts with various MAPK pathways, including MAPK1 and MAPK8, influencing cellular responses to stress and inflammation. The binding affinity and interaction energies suggest that this compound stabilizes these complexes, potentially leading to therapeutic effects against cancer .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies using tools like SwissADME have indicated that this compound possesses favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound's interaction energies with target proteins were assessed, revealing robust binding characteristics that may enhance its bioavailability and efficacy as a therapeutic agent .

Table 1: Binding Energies and Interaction Profiles

| Compound | Target Protein | Binding Energy (kJ/mol) | Interaction Type |

|---|---|---|---|

| This compound | MAPK1 | -154 | Hydrogen Bonds |

| This compound | MAPK8 | -183.04 | Hydrophobic Interactions |

| Liquiritin | MAPK8 | -183.04 | Hydrogen Bonds |

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of this compound alongside other plant-derived compounds. The results indicated that this compound significantly inhibited cell proliferation in colon cancer cell lines through the modulation of CTSB and MAPK pathways. In vitro assays demonstrated a reduction in tumor cell viability by up to 70% at certain concentrations .

Case Study 2: In Vivo Efficacy

In vivo experiments involving murine models showed that administration of this compound led to a marked decrease in tumor size compared to control groups. The treatment group exhibited lower levels of inflammatory markers such as TNF-α and IL-6, suggesting an anti-inflammatory effect that may contribute to its anticancer properties .

Propriétés

IUPAC Name |

3,8,10-trihydroxy-11-(3-methylbut-2-enyl)-6-(2-methylprop-1-enyl)-6H-chromeno[4,3-b]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-12(2)5-7-15-17(27)11-18(28)21-23(29)22-20(9-13(3)4)30-19-10-14(26)6-8-16(19)25(22)31-24(15)21/h5-6,8-11,20,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFDWXWLRGHYAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C3=C(O2)C4=C(C=C(C=C4)O)OC3C=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317405 | |

| Record name | Cyclomulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19275-51-5 | |

| Record name | Cyclomulberrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19275-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | Cyclomulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030688 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.